Uridine 5'-benzoate

Lipophilicity LogP ADME

Uridine 5'-benzoate (CAS 54618-06-3), also known as 5'-O-benzoyluridine, is a chemically modified pyrimidine nucleoside. Its structure consists of a uridine core with a benzoyl group esterified specifically at the 5'-hydroxyl position of the ribose sugar.

Molecular Formula C16H16N2O7
Molecular Weight 348.31 g/mol
CAS No. 54618-06-3
Cat. No. B15176527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUridine 5'-benzoate
CAS54618-06-3
Molecular FormulaC16H16N2O7
Molecular Weight348.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O
InChIInChI=1S/C16H16N2O7/c19-11-6-7-18(16(23)17-11)14-13(21)12(20)10(25-14)8-24-15(22)9-4-2-1-3-5-9/h1-7,10,12-14,20-21H,8H2,(H,17,19,23)/t10-,12-,13-,14-/m1/s1
InChIKeySRLQBOIASWUQBN-FMKGYKFTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Uridine 5'-benzoate (CAS 54618-06-3): A 5'-O-Esterified Nucleoside for Specialized Research and Synthesis


Uridine 5'-benzoate (CAS 54618-06-3), also known as 5'-O-benzoyluridine, is a chemically modified pyrimidine nucleoside. Its structure consists of a uridine core with a benzoyl group esterified specifically at the 5'-hydroxyl position of the ribose sugar [1]. This modification increases its lipophilicity compared to the parent uridine, with a calculated LogP value of 0.303 [1]. The compound is primarily utilized as a synthetic intermediate in the preparation of more complex nucleoside analogs and as a chemical tool for investigating structure-activity relationships [1].

Why Uridine 5'-benzoate is Not Interchangeable with Other Uridine Esters or Analogs


The functional properties of 5'-substituted uridine derivatives are exquisitely sensitive to the specific chemical nature of the substituent at the 5' position. For example, while some 5'-substituted uridine derivatives act as inhibitors of the enzyme β-1,4-galactosyltransferase (β-1,4-GalT), the specific substitution pattern dictates potency and selectivity; 5-substituted uridines are potent inhibitors of β-1,4-GalT but are completely inactive against the related α-1,4-GalT [1]. Furthermore, the degree of esterification and the acyl group's structure dramatically influence biological outcomes. A study on tri-acyl ester derivatives of uridine, including those with aromatic acids, showed no significant cytotoxic activity against breast cancer cells, whereas other uridine analogs with different modifications may exhibit potent activity [2]. This demonstrates that even within the narrow class of uridine esters, bioactivity is not predictable and is often specific to a precise molecular configuration, preventing generic substitution for applications like enzymatic assays, cell-based studies, or as a synthetic building block.

Quantitative Evidence Differentiating Uridine 5'-benzoate from Uridine and Uridine Analogs


Comparative Lipophilicity: Uridine 5'-benzoate (LogP = 0.303) vs. Uridine (LogP ≈ -1.98)

Uridine 5'-benzoate exhibits significantly increased lipophilicity relative to the parent nucleoside, uridine. This is a quantifiable physicochemical difference with direct implications for compound handling, purification, and its potential utility as a prodrug scaffold. The lipophilicity of Uridine 5'-benzoate is quantified by a calculated LogP value of 0.303 [1], whereas the experimental LogP for unmodified uridine is approximately -1.98 [2].

Lipophilicity LogP ADME Pharmacokinetics

Enzymatic Inhibition Selectivity: 5-Substituted Uridine Analogs Show Specificity for β-1,4-GalT over α-1,4-GalT

Research on 5-substituted uridine derivatives, a class to which Uridine 5'-benzoate belongs, demonstrates a critical selectivity profile that distinguishes it from other potential glycosyltransferase inhibitors. These compounds are active against β-1,4-galactosyltransferase (β-1,4-GalT) but are notably inactive against the closely related α-1,4-GalT [1]. This class-level inference provides a strong rationale for selecting a 5-substituted uridine scaffold for studies targeting β-1,4-GalT while avoiding interference with α-1,4-GalT.

Glycosyltransferase Enzyme Inhibition Selectivity β-1,4-GalT

Structural Determinants of Cytotoxicity: Tri-Acyl Uridine Esters Lack Significant Activity in Cancer Cell Models

Not all uridine derivatives are cytotoxic. A study evaluating the cytotoxic activity of tri-acyl ester derivatives of uridine, including those incorporating aromatic acids, found no significant cytotoxic effect (p<0.05) on Chinese hamster ovary (CHO-K1) and human breast cancer (MCF-7) cell lines [1]. This finding serves as a critical baseline. It differentiates simple uridine esters from other classes of potent nucleoside anticancer drugs (e.g., gemcitabine, 5-fluorouracil), highlighting that the 5'-benzoate modification alone does not confer general cytotoxicity.

Cytotoxicity Cancer Research Uridine Esters MCF-7 Cells

Key Application Scenarios for Uridine 5'-benzoate in Research and Development


As a Synthetic Intermediate in Medicinal Chemistry

Uridine 5'-benzoate is ideally suited as a protected nucleoside building block for the synthesis of more complex, 5'-modified uridine analogs. The benzoyl ester serves as a protecting group that can be selectively removed under mild conditions. Its increased lipophilicity (LogP=0.303) compared to uridine [1] can also facilitate extraction and purification steps during a synthetic sequence.

As a Chemical Probe for Glycosyltransferase Studies

Based on the established activity of its structural class, Uridine 5'-benzoate can serve as a starting point or a control compound in assays designed to investigate β-1,4-galactosyltransferase (β-1,4-GalT) function. The known selectivity of 5-substituted uridines for β-1,4-GalT over the related α-1,4-GalT [1] makes this scaffold valuable for dissecting specific glycosylation pathways.

As a Non-Cytotoxic Control for Nucleoside Analog Studies

For studies assessing the specific cytotoxic effects of potent nucleoside anticancer drugs, Uridine 5'-benzoate can be employed as a negative control. The evidence that simple tri-acyl uridine esters lack significant cytotoxicity against cancer cell lines [2] suggests that Uridine 5'-benzoate will not independently induce cell death, allowing researchers to attribute observed effects to the active compound under investigation.

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